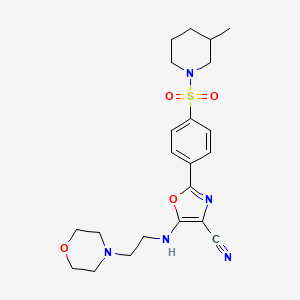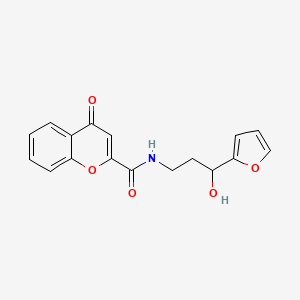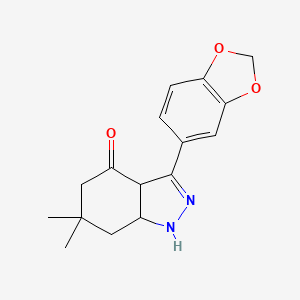
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H29N5O4S and its molecular weight is 459.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on oxazole derivatives, such as the synthesis and properties of 5-alkylamino-1,3-oxazole-4-carbonitriles, provides insights into how modifications at the oxazole ring can impact chemical behavior and potential biological activity. For instance, the synthesis of oxazole derivatives with varying substituents has been explored to understand their chemical properties and reactions with other compounds (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014). These studies lay the groundwork for developing compounds with tailored properties for specific research or therapeutic applications.
Antimicrobial Activity
Compounds containing oxazole and morpholine moieties have been investigated for their antimicrobial properties. The design and synthesis of new 1,2,4-triazole derivatives containing morpholine as antimicrobial agents highlight the potential of incorporating these functional groups into compounds to target microbial pathogens. Such research suggests avenues for developing new antimicrobial agents based on the structural motifs present in the compound of interest (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Potential for Biological Interactions
The interaction of oxazole-carbonitriles with other compounds, such as hydrazine hydrate, has been studied to understand the potential for biological interactions. These reactions can lead to the formation of products with novel structures and potentially bioactive properties. Research in this area can inform the development of new drugs or biological probes (Chumachenko, Shablykin, & Brovarets, 2014).
Electrocatalytic Applications
The study of oxazole and related compounds extends beyond biological applications to include materials science and electrocatalysis. For instance, the electrochemical reduction of CO2 catalyzed by complexes containing oxazoline ligands demonstrates the potential utility of oxazole derivatives in catalysis and environmental remediation applications (Nganga et al., 2017).
properties
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-17-3-2-9-27(16-17)32(28,29)19-6-4-18(5-7-19)21-25-20(15-23)22(31-21)24-8-10-26-11-13-30-14-12-26/h4-7,17,24H,2-3,8-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPQZUKFPKEHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-((2-morpholinoethyl)amino)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2916326.png)
![N-cyclopentyl-1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916327.png)
![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)
![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)
![3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2916331.png)
![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)
![N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2916334.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)
![4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine](/img/structure/B2916344.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)